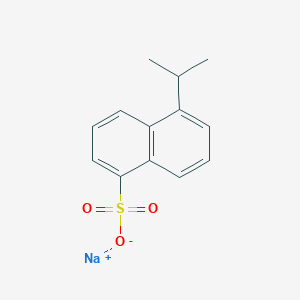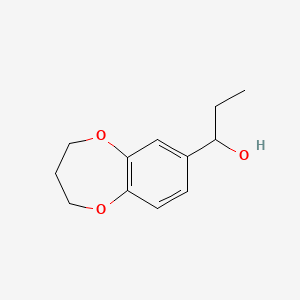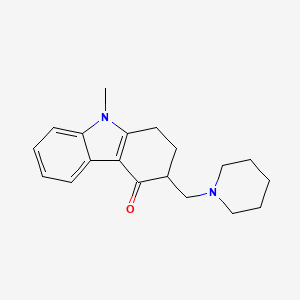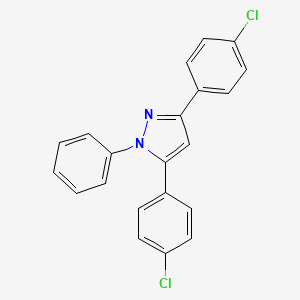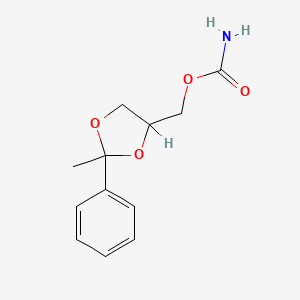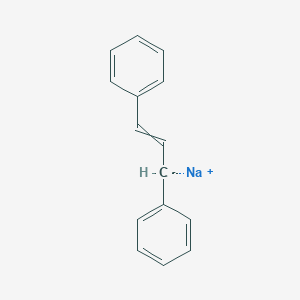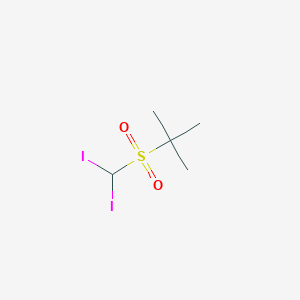
2-(Diiodomethanesulfonyl)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diiodomethanesulfonyl)-2-methylpropane is an organoiodine compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a methylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diiodomethanesulfonyl)-2-methylpropane can be achieved through several methods. One common approach involves the reaction of diiodomethane with a suitable sulfonylating agent under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the sulfonyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and purification techniques to ensure high yield and quality.
化学反応の分析
Types of Reactions
2-(Diiodomethanesulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can lead to the formation of sulfides or thiols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
科学的研究の応用
2-(Diiodomethanesulfonyl)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Diiodomethanesulfonyl)-2-methylpropane involves its ability to interact with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the iodine atoms can participate in halogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research.
類似化合物との比較
Similar Compounds
Diiodomethane: Shares the diiodo functional group but lacks the sulfonyl group.
Methylsulfonylmethane: Contains a sulfonyl group but does not have iodine atoms.
Sulfonyl Chlorides: Similar reactivity due to the presence of the sulfonyl group.
Uniqueness
2-(Diiodomethanesulfonyl)-2-methylpropane is unique due to the combination of its sulfonyl and diiodo functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds.
特性
CAS番号 |
29312-04-7 |
|---|---|
分子式 |
C5H10I2O2S |
分子量 |
388.01 g/mol |
IUPAC名 |
2-(diiodomethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C5H10I2O2S/c1-5(2,3)10(8,9)4(6)7/h4H,1-3H3 |
InChIキー |
YOZPAFHPDQYAES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)C(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



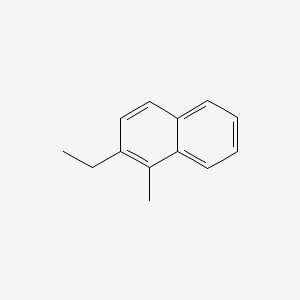
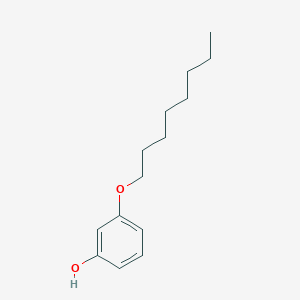
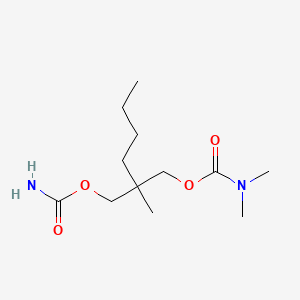

![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

